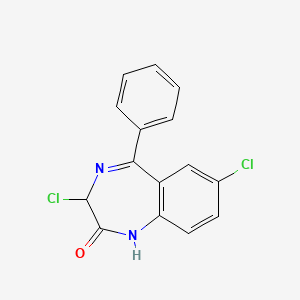
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4,4-difluorobutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4,4-difluorobutanoate and an amine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-4,4-difluorobutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-4,4-difluorobutanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-4,4,4-trifluorobutanoate: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.
Ethyl 3-amino-4-chlorobutanoate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
Ethyl 3-amino-4,4-difluorocrotonate: The presence of a double bond in the crotonate derivative can affect its reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of fluorinated amino acid derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C6H12ClF2NO2 |
|---|---|
Poids moléculaire |
203.61 g/mol |
Nom IUPAC |
ethyl 3-amino-4,4-difluorobutanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)3-4(9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |
Clé InChI |
SVIZYXWDEWEBFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(F)F)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,8-bis[5-(2-hexyldecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B8602464.png)


![tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8602483.png)
![8-Quinolinamine, 6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8602486.png)




![CarbaMic acid, N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, 1,1-diMethylethyl ester](/img/structure/B8602518.png)

![Methyl 4-chloro-2-{[3-(ethyloxy)-3-oxopropanoyl]amino}-5-iodobenzoate](/img/structure/B8602536.png)
